molecular formula C19H14Cl2N4O2S B10906342 N-(6-chloro-1,3-benzothiazol-2-yl)-1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxamide

N-(6-chloro-1,3-benzothiazol-2-yl)-1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10906342
M. Wt: 433.3 g/mol
InChI Key: CQODPLIKYMHLJQ-UHFFFAOYSA-N
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Description

N~3~-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its complex molecular structure, which includes a benzothiazole ring, a pyrazole ring, and a carboxamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the benzothiazole and pyrazole rings, followed by their coupling and subsequent functionalization. The general synthetic route may include:

    Formation of Benzothiazole Ring: Starting from 2-aminothiophenol and chloroacetyl chloride under acidic conditions.

    Formation of Pyrazole Ring: Using hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Coupling Reaction: Combining the benzothiazole and pyrazole intermediates through nucleophilic substitution or condensation reactions.

    Functionalization: Introducing the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of catalysts, controlled reaction environments, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N~3~-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups or carbonyl groups.

    Substitution: Halogenation, alkylation, or acylation reactions.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Utilizing reagents like alkyl halides, acyl chlorides, or halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Exploring its use as a pharmaceutical agent or drug candidate.

    Industry: Utilizing its chemical properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N3-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This may include:

    Molecular Targets: Binding to enzymes, receptors, or other proteins.

    Pathways Involved: Modulating signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N~3~-(6-Chloro-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide
  • 1-[(4-Chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxamide

Uniqueness

N~3~-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and molecular structure, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H14Cl2N4O2S

Molecular Weight

433.3 g/mol

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-1-[(4-chloro-3-methylphenoxy)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C19H14Cl2N4O2S/c1-11-8-13(3-4-14(11)21)27-10-25-7-6-16(24-25)18(26)23-19-22-15-5-2-12(20)9-17(15)28-19/h2-9H,10H2,1H3,(H,22,23,26)

InChI Key

CQODPLIKYMHLJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCN2C=CC(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl)Cl

Origin of Product

United States

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